Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy-
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Overview
Description
Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- typically involves the reaction of benzenesulfonyl chloride with N-(3-dimethylaminopropyl)-p-isopropoxyaniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its anticancer properties and its ability to inhibit bacterial growth.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-(3-dimethylaminopropyl)-4-hydroxy-
- Thiazolyl Benzenesulfonamide Carboxylates
Uniqueness
Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- is unique due to its specific structural features, such as the isopropoxy group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
32410-98-3 |
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Molecular Formula |
C14H24N2O3S |
Molecular Weight |
300.42 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C14H24N2O3S/c1-12(2)19-13-6-8-14(9-7-13)20(17,18)15-10-5-11-16(3)4/h6-9,12,15H,5,10-11H2,1-4H3 |
InChI Key |
HWSUPEFUHXHFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
Origin of Product |
United States |
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